

# A Technical Guide to 4-Methylumbelliferyl Oleate for Researchers

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## Compound of Interest

Compound Name: 4-Methylumbelliferyl oleate

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For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides comprehensive information on **4-Methylumbelliferyl oleate** (4-MUO), a fluorogenic substrate essential for the sensitive detection of lipase and esterase activity. This document outlines commercial sources, key technical specifications, detailed experimental protocols, and the underlying biochemical principles of its use in research and drug development.

## Core Concepts: The Fluorogenic Assay Principle

**4-Methylumbelliferyl oleate** is a non-fluorescent molecule that becomes a powerful tool for enzymatic assays upon hydrolysis by lipases or esterases. The enzymatic cleavage of the oleate ester bond releases the fluorophore 4-Methylumbelliferone (4-MU). When excited by light at a specific wavelength, 4-MU emits a strong fluorescent signal, the intensity of which is directly proportional to the enzymatic activity. This allows for the highly sensitive and continuous monitoring of enzyme kinetics.

The pH of the reaction buffer is a critical parameter, as the excitation maximum of the liberated 4-MU is pH-dependent.<sup>[1]</sup> Optimal excitation wavelengths are approximately 330 nm at pH 4.6, 370 nm at pH 7.4, and 385 nm at pH 10.4, while the emission maximum is consistently in the range of 445-454 nm.<sup>[1]</sup>

## Commercial Suppliers and Product Specifications

A variety of commercial suppliers offer **4-Methylumbelliferyl oleate** for research purposes. The following table summarizes the key quantitative data from prominent vendors to facilitate easy comparison for procurement.

Supplier	Product Number	Purity	CAS Number	Molecular Weight ( g/mol )	Form	Storage Temperature
Cayman Chemical	10007887	≥98%	18323-58-5	440.6	A low-melting solid	-20°C
Sigma-Aldrich (Merck)	75164	≥95% (HPCE)	18323-58-5	440.61	Solid	-20°C
MedChem Express	HY-112089	>98%	18323-58-5	440.61	Solid	-20°C (in solvent)
Chem-Impex	07585	≥97%	18323-58-5	440.62	Oil	0-8°C

## Experimental Protocols

The following are detailed methodologies for performing lipase activity assays using **4-Methylumbelliferyl oleate**. These protocols are based on established methods and can be adapted for specific research needs.[\[2\]](#)[\[3\]](#)

### I. Preparation of Reagents

- Substrate Stock Solution (1 mM):
  - Dissolve the appropriate amount of **4-Methylumbelliferyl oleate** in 1.5 ml of methyl cellosolve.
  - Dilute the solution to 25 ml with distilled water to achieve a final concentration of 1 mM. Note that the ester may not fully dissolve and can form a homogeneous emulsion.[\[3\]](#)

- Assay Buffers: The choice of buffer will depend on the optimal pH for the lipase being studied.
  - Acid Lipase Buffer (pH 5.0): 0.1 M disodium phosphate/0.05 M citric acid containing 150 mM sodium fluoride, 0.05% (w/v) Triton X-100, and 0.8 mg/ml bovine serum albumin (BSA).[2]
  - Neutral Lipase Buffer (pH 7.5): 0.22 M Tris-HCl containing 0.05% (w/v) Triton X-100.[2]
- 4-Methylumbelliferone (4-MU) Standard Solution: Prepare a stock solution of 4-MU in DMSO and dilute it with the assay buffer to generate a standard curve (e.g., from 1.95  $\mu$ M to 62.5  $\mu$ M). This is crucial for converting fluorescence units to the amount of product formed.

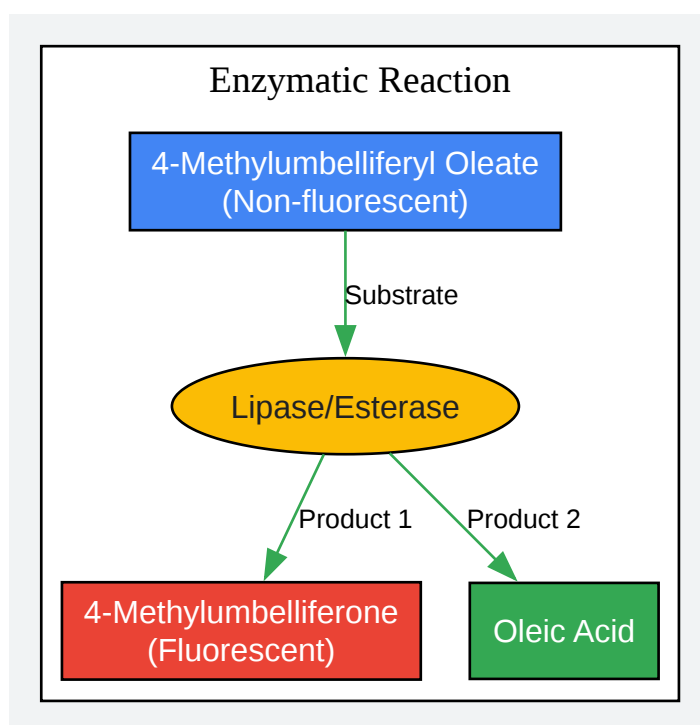
## II. Lipase Activity Assay Protocol (96-well plate format)

- Standard Curve Preparation:
  - Add 50  $\mu$ L of assay buffer to the standard wells of a black, clear-bottom 96-well plate.
  - Add 50  $\mu$ L of each 4-MU standard dilution to the respective wells in triplicate.
  - Add 100  $\mu$ L of assay buffer to the blank wells.
- Enzyme Reaction:
  - Add 50  $\mu$ L of the 1 mM **4-Methylumbelliferyl oleate** substrate solution to each well designated for the enzyme reaction.
  - Add 50  $\mu$ L of the enzyme sample (e.g., cell lysate, purified enzyme) to the wells.
  - Incubate the plate at 37°C for a specified period (e.g., 30 minutes). The incubation time may need to be optimized based on the enzyme activity.
- Stopping the Reaction:
  - After incubation, stop the reaction by adding 50  $\mu$ L of a suitable stop solution (e.g., 0.1 M glycine-carbonate buffer, pH 10.5). This also raises the pH to maximize the fluorescence of the liberated 4-MU.

- Fluorescence Measurement:
  - Measure the fluorescence intensity using a microplate reader with the appropriate excitation and emission wavelengths (e.g., excitation at 360-380 nm and emission at 440-460 nm).
- Data Analysis:
  - Subtract the fluorescence reading of the blank from all other readings.
  - Use the standard curve to determine the concentration of 4-MU produced in each well.
  - Calculate the enzyme activity, typically expressed as nmol of 4-MU produced per minute per mg of protein.

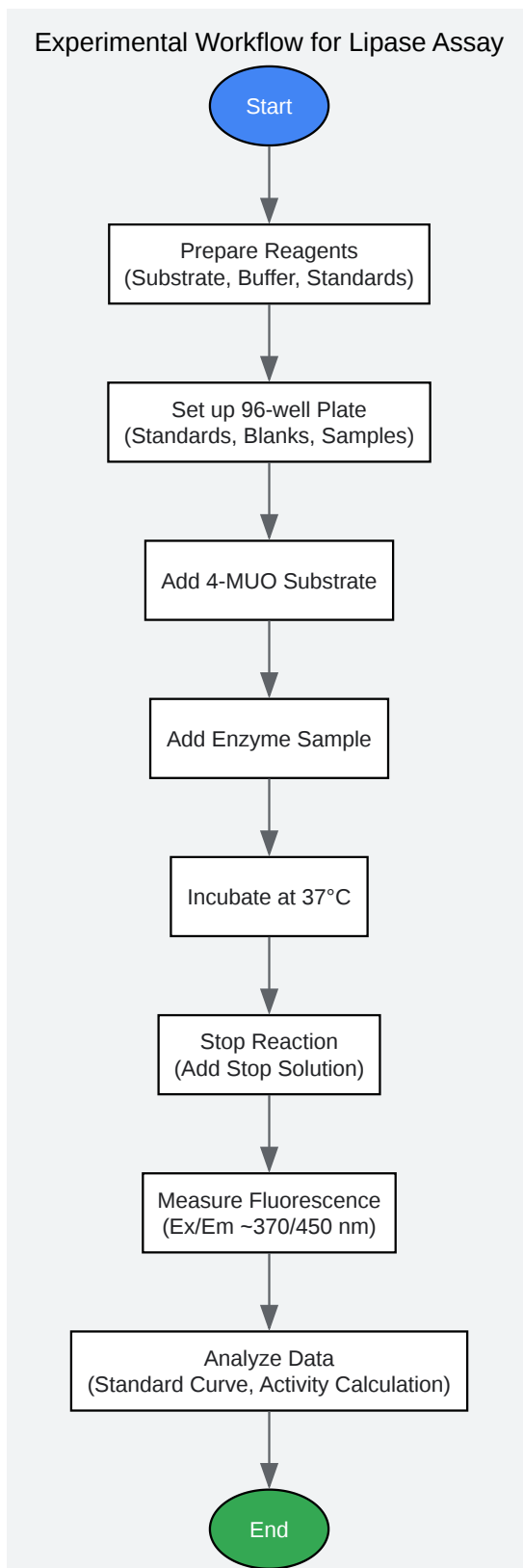
## Visualizing the Workflow and Signaling

The following diagrams illustrate the enzymatic reaction and a typical experimental workflow for a lipase assay using **4-Methylumbelliferyl oleate**.



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Caption: Enzymatic hydrolysis of **4-Methylumbelliferyl oleate**.



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Caption: A typical experimental workflow for a lipase assay.

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## References

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